molecular formula C38H37N3O8 B184024 DMT-2'-OMe-Bz-C CAS No. 110764-74-4

DMT-2'-OMe-Bz-C

Cat. No.: B184024
CAS No.: 110764-74-4
M. Wt: 663.7 g/mol
InChI Key: WXJKGOQQYUVNQW-YDXJMRNDSA-N
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Mechanism of Action

DMT-2’-OMe-Bz-C, also known as N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is a cytidine analog with potential anti-metabolic and anti-tumor activities .

Target of Action

The primary target of DMT-2’-OMe-Bz-C is DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is essential for the regulation of gene expression.

Mode of Action

DMT-2’-OMe-Bz-C inhibits DNA methyltransferases . By doing so, it interferes with the methylation process, leading to changes in gene expression. This can result in the suppression of tumor growth, making it a potential candidate for anti-cancer therapies.

Biochemical Pathways

The inhibition of DNA methyltransferases by DMT-2’-OMe-Bz-C affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression and the maintenance of DNA stability. Disruptions in this pathway can lead to abnormal gene expression and contribute to the development of diseases such as cancer.

Result of Action

The molecular and cellular effects of DMT-2’-OMe-Bz-C’s action primarily involve changes in gene expression due to the inhibition of DNA methylation . These changes can potentially suppress tumor growth, providing a basis for its potential anti-tumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-OMe-Bz-C involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar The dimethoxytrityl (DMT) group is commonly used for this purposeThe final product is obtained after several purification steps to ensure high purity .

Industrial Production Methods

Industrial production of DMT-2’-OMe-Bz-C typically involves solid-phase chemical synthesis based on phosphoramidite chemistry. This method allows for the sequential addition of nucleotides, ensuring high efficiency and yield. The process includes detritylation, coupling, capping, and oxidation steps, which are repeated until the desired nucleotide sequence is achieved .

Chemical Reactions Analysis

Types of Reactions

DMT-2’-OMe-Bz-C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMT-2’-OMe-Bz-C can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols .

Scientific Research Applications

Oligonucleotide Synthesis

DMT-2'-OMe-Bz-C is extensively used in the synthesis of modified oligonucleotides. Its structural features enhance:

  • Stability : The 2'-O-methyl modification protects against enzymatic degradation.
  • Binding Affinity : Improved hybridization properties allow for precise target binding, making it suitable for therapeutic applications .

Gene Regulation Studies

Due to its ability to inhibit DNMTs, this compound is employed in research focused on gene regulation. By altering methylation patterns, researchers can study the effects of gene expression changes on cellular functions and disease states .

Therapeutic Applications

This compound has shown promise in therapeutic settings:

  • Cancer Treatment : Inhibiting DNMTs can reactivate silenced tumor suppressor genes, providing a potential avenue for cancer therapies. Studies have demonstrated that modified siRNAs incorporating 2'-OMe modifications exhibit enhanced stability and silencing activity in cancer models .
  • Antiviral Strategies : The compound's ability to modify RNA structures could also be leveraged in developing antiviral therapies by targeting viral RNA through enhanced binding and stability mechanisms .

Case Study 1: Cancer Therapy

In a study investigating the effects of this compound on chemoresistant ovarian cancer, researchers utilized modified siRNAs that incorporated this compound. The results indicated a significant reduction in GRAM domain containing 1B (GRAMD1B) expression, leading to enhanced sensitivity to chemotherapy agents like paclitaxel .

Case Study 2: Gene Regulation

Another study focused on the impact of this compound on gene expression modulation through DNMT inhibition. The findings revealed that treatment with this compound resulted in altered methylation patterns that reactivated several key regulatory genes involved in cell cycle control and apoptosis .

Data Table: Comparative Analysis of Nucleoside Modifications

Modification TypeStabilityBinding AffinityEnzymatic ResistanceApplication Area
This compoundHighEnhancedHighTherapeutics
2'-O-MethylModerateModerateModerateDiagnostics
Unmodified CytidineLowLowLowBasic Research

Biological Activity

DMT-2'-OMe-Bz-C, a phosphoramidite derivative, has garnered attention for its potential applications in oligonucleotide synthesis and its biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C49H56N7O8P
  • Molecular Weight : 901.98 g/mol
  • CAS Number : 2659239-32-2

This compound features a dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a benzoyl (Bz) group attached to the nucleobase, enhancing its stability and solubility in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of Nucleobases : The nucleobase is protected using DMT and benzoyl groups to prevent unwanted reactions during synthesis.
  • Phosphitylation : The protected nucleoside is then reacted with phosphoramidite reagents to introduce a phosphoramidite moiety, which is crucial for oligonucleotide assembly.
  • Purification : The final product undergoes purification to remove unreacted starting materials and side products.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been shown to act as a substrate in oligonucleotide synthesis, influencing gene expression and regulation.

Case Studies

Recent studies have explored the effects of DMT derivatives in various biological contexts:

  • Psychoactive Effects : Research into 5-MeO-DMT, a related compound, indicates significant psychoactive properties mediated through serotonin receptor activation, suggesting potential parallels with this compound in terms of CNS activity .
  • Therapeutic Applications : Investigations into the therapeutic potential of similar compounds have shown promise in treating mood disorders and enhancing cognitive functions by modulating serotonin pathways .
  • Antiviral Activity : Some studies have suggested that oligonucleotides synthesized from phosphoramidite derivatives like this compound can exhibit antiviral properties by targeting viral RNA .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindings
Receptor InteractionPotential binding to serotonin receptors with implications for mood regulation .
Psychoactive PropertiesSimilarities in effects to other tryptamines; potential for therapeutic use .
Antiviral EfficacyOligonucleotides derived from DMT derivatives showing antiviral activity .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJKGOQQYUVNQW-YDXJMRNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551647
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110764-74-4
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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